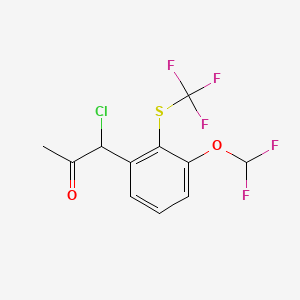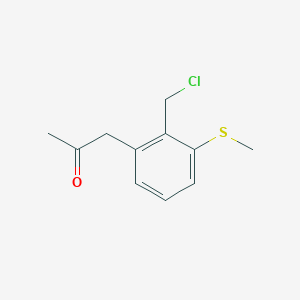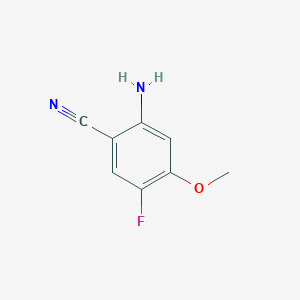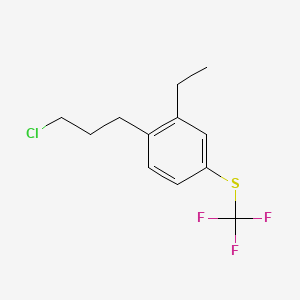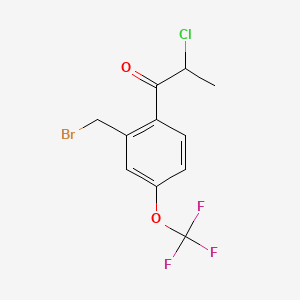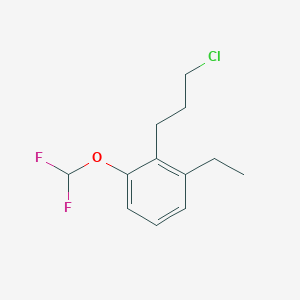
1-Anthracenol, 9,10-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Anthracenol, 9,10-dihydro-, also known as 9,10-dihydro-9-anthracenol, is a derivative of anthracene. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Anthracenol, 9,10-dihydro- can be synthesized through several methods. One common method involves the reduction of anthraquinone using sodium borohydride in the presence of a suitable solvent like ethanol. Another method includes the hydrogenation of anthracene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 1-Anthracenol, 9,10-dihydro- typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and a palladium or platinum catalyst to convert anthracene to its dihydro derivative.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Anthracenol, 9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone.
Reduction: It can be reduced further to form tetrahydroanthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Anthraquinone
Reduction: Tetrahydroanthracene
Substitution: Halogenated anthracene derivatives
Wissenschaftliche Forschungsanwendungen
1-Anthracenol, 9,10-dihydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Anthracenol, 9,10-dihydro- involves its interaction with various molecular targets. It can inhibit the proliferation of certain cells by interfering with cellular processes such as DNA replication and protein synthesis. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Anthracene: The parent compound, known for its use in the production of dyes and as a scintillator.
Anthraquinone: An oxidized form of anthracene, used in the production of hydrogen peroxide and as a dye intermediate.
Tetrahydroanthracene: A fully reduced form of anthracene, with different chemical properties.
Uniqueness: 1-Anthracenol, 9,10-dihydro- is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it useful in diverse applications. Its ability to undergo both oxidation and reduction reactions provides versatility in synthetic chemistry.
Eigenschaften
Molekularformel |
C14H12O |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
9,10-dihydroanthracen-1-ol |
InChI |
InChI=1S/C14H12O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-7,15H,8-9H2 |
InChI-Schlüssel |
FARDLXKZEHOAPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CC3=CC=CC=C31)C(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


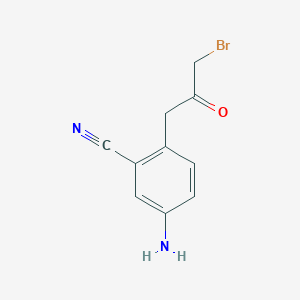
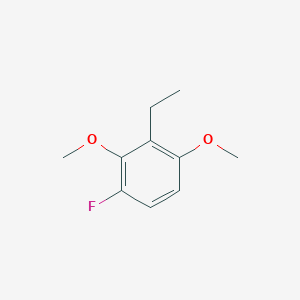
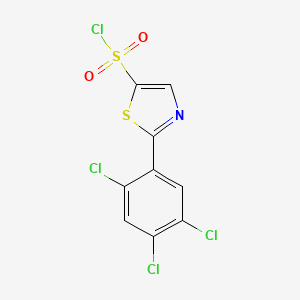
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
